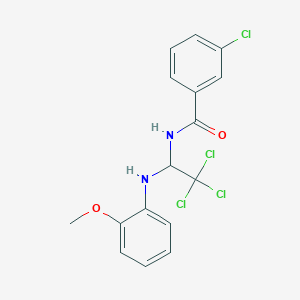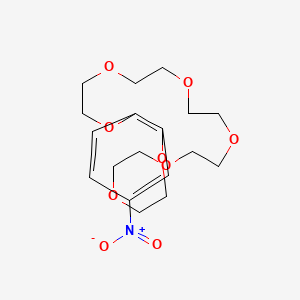
21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine is a complex organic compound characterized by its unique structure and chemical properties. This compound falls under the category of nitro compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine involves multiple steps, starting with the preparation of the core benzoheptaoxacyclohenicosine structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The nitro group is then introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylamines, and substituted benzoheptaoxacyclohenicosine derivatives.
Scientific Research Applications
21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity, often participating in redox reactions and forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzo-15-crown-5: A similar crown ether compound with a different substitution pattern.
Benzo-18-crown-6: Another crown ether with a larger ring size and different properties.
Nitrobenzene: A simpler nitro compound with different reactivity and applications.
Uniqueness
21-Nitro-2,3,5,6,8,9,11,12,14,15,17,18-dodecahydro-1,4,7,10,13,16,19-benzoheptaoxacyclohenicosine is unique due to its complex structure, which combines the properties of crown ethers and nitro compounds
Properties
Molecular Formula |
C18H27NO9 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
23-nitro-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene |
InChI |
InChI=1S/C18H27NO9/c20-19(21)16-1-2-17-18(15-16)28-14-12-26-10-8-24-6-4-22-3-5-23-7-9-25-11-13-27-17/h1-2,15H,3-14H2 |
InChI Key |
YHELSHISKYMUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


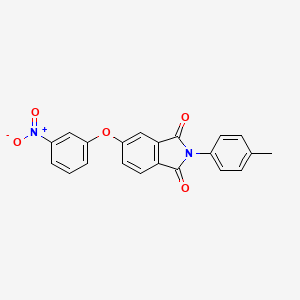
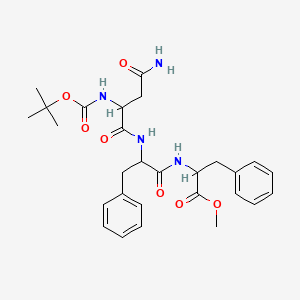
![N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide](/img/structure/B15044871.png)
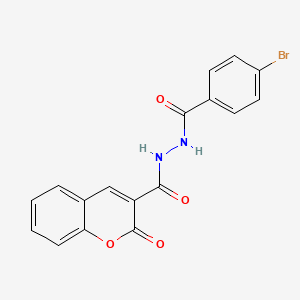
![6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline](/img/structure/B15044896.png)
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B15044903.png)
![1,4-Bis[4-(nonyloxy)benzoyl]piperazine](/img/structure/B15044910.png)
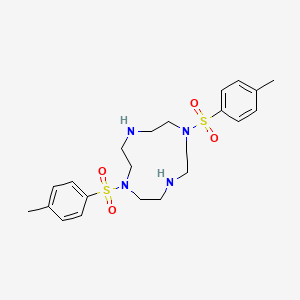
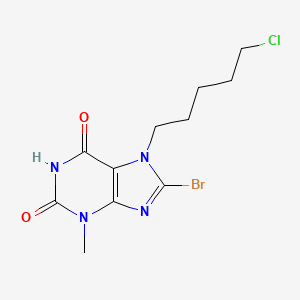
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
![(5Z)-5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15044943.png)

